molecular formula C9H16O B2859616 4,4-Dimethylcycloheptan-1-one CAS No. 35099-49-1

4,4-Dimethylcycloheptan-1-one

Cat. No.: B2859616
CAS No.: 35099-49-1
M. Wt: 140.226
InChI Key: BYMMLKKZWRAKQV-UHFFFAOYSA-N
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Description

4,4-Dimethylcycloheptan-1-one is an organic compound with the molecular formula C9H16O. It is a cyclic ketone with two methyl groups attached to the fourth carbon of the cycloheptane ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

4,4-Dimethylcycloheptan-1-one can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 4,4-dimethylcyclohexanone with a suitable reagent can lead to the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound typically involves catalytic processes that ensure high yield and purity. The use of metal catalysts, such as palladium or platinum, can facilitate the cyclization reactions under controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

4,4-Dimethylcycloheptan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methyl groups and the ketone can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones with additional functional groups.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives or other substituted cycloheptanones.

Scientific Research Applications

4,4-Dimethylcycloheptan-1-one has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: Used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 4,4-Dimethylcycloheptan-1-one involves its interaction with various molecular targets. The ketone group can form hydrogen bonds with enzymes or receptors, influencing their activity. The compound’s structure allows it to participate in various biochemical pathways, potentially affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Cycloheptanone: A simpler analog without the methyl groups.

    4,4-Dimethylcyclohexanone: A similar compound with a six-membered ring instead of a seven-membered ring.

Uniqueness

4,4-Dimethylcycloheptan-1-one is unique due to its seven-membered ring structure and the presence of two methyl groups, which influence its reactivity and interactions with other molecules. This makes it distinct from other cycloalkanes and cycloalkanones.

Properties

IUPAC Name

4,4-dimethylcycloheptan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O/c1-9(2)6-3-4-8(10)5-7-9/h3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYMMLKKZWRAKQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC(=O)CC1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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